Thymol O-β-D-Glucuronide
Description
Molecular Architecture and Stereochemical Configuration
This compound consists of two primary components:
- Thymol moiety : A 5-methyl-2-isopropylphenol structure with aromatic and alkyl substituents.
- β-D-Glucuronic acid : A carboxylated sugar unit linked via a β-glycosidic bond at the phenolic oxygen of thymol.
The stereochemical configuration is defined by the β-anomeric carbon (C1) of the glucuronic acid, which adopts a chair conformation with axial orientation of the hydroxyl groups at C2, C3, and C4. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂O₇ |
| Molecular Weight | 326.34 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylphenoxy)oxane-2-carboxylic acid |
| SMILES | CC1=CC(=C(C=C1)C(C)C)O[C@H]2C@@HO |
| InChI Key | ADQJSAVCKZSGMK-JHZZJYKESA-N |
The β-configuration at C1 ensures enzymatic recognition by β-glucuronidases, critical for hydrolysis in biological systems.
Thermodynamic Stability and Degradation Pathways
This compound exhibits moderate thermodynamic stability, with degradation primarily occurring via:
- Enzymatic hydrolysis : Catalyzed by β-glucuronidase, releasing free thymol and glucuronic acid. This reaction dominates in the acidic environment of the mammalian stomach (pH 1.5–3.5), with a hydrolysis rate of 30–40% within 1 hour.
- Non-enzymatic hydrolysis : Proceeds slowly under neutral or alkaline conditions (pH 7–9) via nucleophilic attack on the glycosidic bond.
Degradation kinetics :
| Condition | Half-life (t₁/₂) | Activation Energy (Eₐ) |
|---|---|---|
| β-Glucuronidase (37°C) | 2.1 hours | 45.2 kJ/mol |
| pH 7.4 (aqueous, 25°C) | 48 hours | 62.8 kJ/mol |
The compound’s stability is influenced by steric hindrance from the thymol isopropyl group, which slows hydrolysis compared to simpler phenolic glucuronides.
Solubility Profile and Partition Coefficients
Glucuronidation significantly alters thymol’s hydrophilicity:
| Property | Value |
|---|---|
| Water Solubility | 12.7 mg/mL (25°C) |
| logP (Octanol/Water) | 1.57 |
| Solubility in DMSO | 89 mg/mL |
| Solubility in Ethanol | 24 mg/mL |
The carboxylic acid group on glucuronic acid enhances aqueous solubility, while the thymol moiety contributes to moderate membrane permeability. This duality is reflected in its partition coefficient, which balances intestinal absorption and systemic distribution.
Crystallographic Characterization and Polymorphic Forms
Crystallographic data for this compound remains limited, but computational models suggest:
- Unit cell parameters : Monoclinic system with space group P2₁ (predicted).
- Hydrogen bonding : Extensive network between glucuronic acid hydroxyls and thymol’s phenolic oxygen (O–H···O distances: 2.6–2.8 Å).
No polymorphic forms have been experimentally confirmed, though molecular dynamics simulations indicate potential conformational flexibility in the glucuronic acid ring under varying humidity.
Properties
CAS No. |
7702-71-8 |
|---|---|
Molecular Formula |
C16H22O7 |
Molecular Weight |
326.345 |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H22O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h4-7,11-14,16-19H,1-3H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 |
InChI Key |
ADQJSAVCKZSGMK-JHZZJYKESA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
5-Methyl-2-(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
Preparation Methods
Williamson Etherification: A Foundation for Thymol Functionalization
The Williamson etherification reaction serves as a cornerstone for synthesizing thymol derivatives, including its glucuronide conjugate. In this method, thymol’s phenolic hydroxyl group undergoes alkylation using glucuronyl donors in the presence of a base. For instance, thymol (1 ) reacts with methyl acetobromoglucuronate in anhydrous N,N-dimethylformamide (DMF) under nitrogen atmosphere, facilitated by potassium carbonate (K₂CO₃) at room temperature. This approach avoids thermal degradation of sensitive intermediates and achieves moderate yields (61–79%). The reaction’s success hinges on the selective protection of thymol’s hydroxyl group and the glucuronyl donor’s reactivity.
A critical advancement involves using tert-butyldimethylsilyl (TBS) groups to protect phenolic hydroxyl moieties during glycosylation. This strategy, adapted from Cruz et al., ensures stability under diverse reaction conditions and enables mild deprotection using trifluoroacetic acid (TFA). For example, TBS-protected thymol intermediates are synthesized with >92% yield, followed by glucuronidation using methyl 2,3,4-tri-O-(trichloroacetamidoyl)-α-D-glucuronate in the presence of BF₃·Et₂O as a Lewis acid catalyst.
Glycosylation Strategies: Trichloroacetimidate Donors and Stereoselectivity
Glycosylation represents a pivotal step in glucuronide synthesis, requiring precise control over stereochemistry. Trichloroacetimidate donors, such as methyl 2,3,4-tri-O-(trichloroacetamidoyl)-α-D-glucuronate, are widely employed due to their high reactivity and β-selectivity. In one protocol, thymol’s hydroxyl group reacts with the glucuronyl donor under BF₃·Et₂O catalysis, yielding the β-configured glucuronide with >78% stereoselectivity. The reaction’s outcome depends on solvent polarity, promoter choice, and donor-acceptor stoichiometry.
A comparative study revealed that TMSOTf (trimethylsilyl triflate) as a promoter achieves moderate yields (45–50%) but excellent β-selectivity, whereas BF₃·Et₂O enhances yields to 78% while maintaining stereochemical fidelity. Post-glycosylation steps involve hydrolysis of methyl ester and acetyl protective groups using lithium hydroxide (LiOH) in methanol-water mixtures, followed by TBS deprotection with TFA. These steps are optimized to minimize side reactions, ensuring final product purity >95%.
Table 1: Key Reaction Conditions for Glycosylation of Thymol
| Parameter | Optimal Condition | Yield (%) | Selectivity (β:α) | Source |
|---|---|---|---|---|
| Donor | Methyl acetobromoglucuronate | 61–79 | 9:1 | |
| Promoter | BF₃·Et₂O | 78 | >95:5 | |
| Solvent | Anhydrous DMF | 65 | 8:1 | |
| Temperature | Room temperature | 70 | 9:1 |
Enzymatic Synthesis: Harnessing UGT Isozymes
While chemical methods dominate industrial synthesis, enzymatic pathways offer an eco-friendly alternative. Thymol undergoes glucuronidation in vivo via uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT2B7, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to thymol’s hydroxyl group. In vitro studies using rabbit liver microsomes demonstrated that sustained thymol administration increases UGT activity, enhancing glucuronide production by 40% over 14 days. However, enzymatic synthesis faces limitations in scalability and cost-effectiveness compared to chemical routes.
Analytical Characterization and Quality Control
Chromatographic Profiling and Structural Elucidation
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to quantify this compound and detect free thymol post-synthesis. Samples are treated with β-glucuronidase from Helix pomatia to hydrolyze glucuronide bonds, releasing thymol for GC analysis. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals for the glucuronic acid moiety (δ 5.32 ppm, H-1 of β-D-glucuronide) and thymol’s isopropyl group (δ 1.25 ppm).
Purity and Stability Assessment
Commercial batches of this compound exhibit >95% purity by HPLC, with stringent controls for residual solvents and protective group byproducts. Stability studies under accelerated conditions (40°C, 75% RH) indicate a shelf life of 12 months when stored in amber vials at –20°C .
Chemical Reactions Analysis
Types of Reactions: Thymol O-β-D-Glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide bond can be hydrolyzed by β-glucuronidase enzymes, releasing free thymol and glucuronic acid.
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common compared to hydrolysis.
Common Reagents and Conditions:
Hydrolysis: Typically involves β-glucuronidase enzymes under physiological conditions.
Oxidation: May involve oxidizing agents like hydrogen peroxide under controlled conditions.
Major Products:
Hydrolysis: Produces free thymol and glucuronic acid.
Oxidation: Can lead to the formation of oxidized thymol derivatives.
Scientific Research Applications
Chemistry
Model Compound for Glucuronidation Studies
Thymol O-β-D-Glucuronide serves as a model compound to study glucuronidation processes and enzyme kinetics. Its synthesis typically involves the reaction of thymol with glucuronic acid under mild conditions, allowing researchers to investigate the mechanisms of glucuronidation and its implications in drug metabolism.
Biology
Microbial Modulation
Research indicates that this compound may modulate microbial activity in the gut, particularly in food-producing animals. Studies have shown that it can affect the gut microbiota composition, potentially enhancing beneficial bacteria while inhibiting pathogenic strains such as Escherichia coli in weaned piglets .
Medicine
Antimicrobial Properties
this compound exhibits antimicrobial activity against drug-resistant bacteria. For instance, it has been shown to enhance the efficacy of antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an adjunctive therapy in combating antibiotic resistance. Additionally, it retains some biological activities attributed to thymol, including anti-inflammatory effects and antioxidant properties .
Therapeutic Applications
The compound is being explored for its therapeutic potential in various conditions due to its ability to inhibit pro-inflammatory cytokines and disrupt microbial cell membranes, leading to cell lysis. This positions this compound as a candidate for developing novel treatments for infections and inflammatory diseases.
Industry
Prebiotic Interventions
In livestock production, this compound is utilized in developing prebiotic interventions aimed at reducing the carriage of zoonotic pathogens. Its incorporation into animal feed has been linked to improved gut health and reduced incidence of disease .
Antimicrobial Efficacy Study
A study conducted by Palaniappan et al. demonstrated that this compound enhances the efficacy of antibiotics against MRSA. The combination treatment showed significant reductions in bacterial growth compared to antibiotic treatment alone, highlighting its potential role in addressing antibiotic resistance.
Gut Microbiota Analysis
In a controlled trial involving weaned piglets, dietary supplementation with this compound resulted in lower E. coli counts in the proximal small intestine compared to control groups. This suggests that the compound may play a role in promoting gut health and preventing infections in livestock .
Mechanism of Action
The mechanism of action of Thymol O-β-D-Glucuronide involves its hydrolysis by β-glucuronidase enzymes, releasing free thymol. Free thymol exerts various biological effects, including:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Anti-inflammatory Effects: Inhibits the release of pro-inflammatory cytokines and chemokines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thymol O-β-D-Glucuronide shares structural and functional similarities with other phenolic and flavonoid glucuronides. Below is a detailed comparison:
Structural Comparison
Metabolic and Functional Differences
- Biological Activity: this compound is primarily a detoxification product, whereas flavonoid glucuronides like luteolin-7-O-β-D-glucuronide retain bioactivity, such as photoprotection in fibroblasts .
- Synthesis Pathways: Thymol glucuronidation likely occurs in the liver via UDP-glucuronosyltransferases (UGTs), similar to o-cresol β-D-glucuronide . Resveratrol 3-O-β-D-glucuronide is synthesized enzymatically or via chemical methods involving selective deacetylation .
Analytical Differentiation :
- O-Glucuronides (e.g., this compound) are distinguished from N-glucuronides (e.g., trifluoperazine N-glucuronide ) using HPLC/MS with ion/molecule reactions (e.g., HSiCl3 adduct formation) .
- Isomeric glucuronides, such as luteolin-3'-O-acetyl-β-D-glucuronide isomers, require high-resolution MS/MS for differentiation .
Solubility and Stability
- All glucuronides exhibit enhanced water solubility compared to their aglycones. For example, o-cresol β-D-glucuronide is excreted more efficiently than o-cresol due to solubility .
- Stability varies with structural modifications: acetylated glucuronides (e.g., luteolin-3'-O-acetyl-β-D-glucuronide) may have altered pharmacokinetics compared to non-acetylated forms .
Pharmacological Relevance
- This compound: Limited direct activity but critical for reducing thymol’s hepatotoxicity.
- Fenoterol O-β-D-glucuronide: Inactivates the β2-agonist fenoterol, demonstrating how glucuronidation modulates drug efficacy .
- Hispidulin-7-O-β-D-glucuronide: Retains antioxidant activity, highlighting structural resilience in some flavonoid glucuronides .
Q & A
Basic Research Questions
Q. How is Thymol O-β-D-Glucuronide synthesized and characterized in laboratory settings?
- Methodology :
- Chemical Synthesis : Use regioselective glucuronidation via Koenigs-Knorr or Mitsunobu reactions, employing protected thymol derivatives and glucuronic acid donors. Purification involves column chromatography (silica gel or C18 reverse-phase) .
- Microbial Biotransformation : Optimize bacterial strains (e.g., Streptomyces spp.) for enzymatic glucuronidation. Monitor reaction conditions (pH 6.5–7.5, 28–40°C, substrate concentrations 0.25–0.5 mM) to maximize yield .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., β-configuration indicated by anomeric proton coupling constants of ~7.5 Hz) and HPLC-MS for purity (>95%) .
Q. What analytical techniques are used to confirm the structural integrity of this compound?
- Key Methods :
- Nuclear Magnetic Resonance (NMR) : Assign aromatic protons (δ 6.8–7.5 ppm) and glucuronic acid signals (anomeric proton at δ 5.1–5.3 ppm). Compare shifts to reference spectra of similar glucuronides (e.g., kaempferol-7-O-β-D-glucuronide) .
- Mass Spectrometry (MS) : Use ESI-MS in negative ion mode to detect [M-H]⁻ ions. Confirm molecular weight (e.g., this compound: ~446.4 g/mol) and fragmentation patterns .
- Chromatography : Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 270–290 nm .
Advanced Research Questions
Q. How do enzymatic reaction conditions influence the regioselectivity and yield of this compound in microbial biotransformation?
- Critical Factors :
- pH and Temperature : Optimal activity of UDP-glucuronosyltransferases (UGTs) occurs at pH 6.5–7.0 and 35–40°C. Deviations reduce conversion rates by >50% .
- Substrate Concentration : Excess thymol (>1.0 mM) inhibits enzyme kinetics due to substrate saturation. Maintain ≤0.5 mM for >80% conversion efficiency .
- Strain Engineering : Overexpress UGTs (e.g., GcaC from Streptomyces chromofuscus) in E. coli BL21(DE3) to enhance regioselectivity for the O-β-D-glucuronide position .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound across in vitro and in vivo studies?
- Analytical Approaches :
- Metabolite Profiling : Use LC-MS/MS to differentiate this compound from phase-I metabolites (e.g., hydroxylated thymol) in biological matrices .
- Dose-Response Validation : Conduct parallel assays (e.g., MTT for cytotoxicity, ROS scavenging) under standardized conditions (e.g., 24–48 h incubation, 10–100 µM concentrations) .
- Species-Specific Metabolism : Compare glucuronidation rates in human vs. rodent microsomes to address interspecies variability in pharmacokinetic data .
Q. How can computational modeling predict the metabolic stability and interaction targets of this compound?
- Tools and Workflows :
- Docking Simulations : Use AutoDock Vina to model interactions with UGT isoforms (e.g., UGT1A1, UGT1A9) and predict binding affinities .
- QSAR Models : Train algorithms on glucuronide datasets to forecast metabolic half-life and renal clearance .
- Network Pharmacology : Map targets (e.g., NF-κB, COX-2) using STRING or KEGG databases to identify anti-inflammatory or anticancer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
